Cas no 854001-07-3 (Dasatinib hydrochloride)

Dasatinib hydrochloride is a small molecule tyrosine kinase inhibitor, primarily targeting BCR-ABL, SRC family kinases, and other oncogenic kinases. It is widely used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). The hydrochloride salt form enhances solubility and bioavailability, ensuring consistent pharmacokinetic performance. Dasatinib exhibits high potency and selectivity, enabling effective inhibition of aberrant kinase activity at low concentrations. Its ability to penetrate the blood-brain barrier further extends its therapeutic utility. The compound is rigorously characterized for purity and stability, meeting stringent pharmaceutical standards for clinical and research applications.
Dasatinib hydrochloride structure
Dasatinib hydrochloride structure
Product name:Dasatinib hydrochloride
CAS No:854001-07-3
MF:C22H27Cl2N7O2S
MW:524.466480493546
CID:2200551
PubChem ID:11466607

Dasatinib hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Dasatinib (hydrochloride)
    • BMS 354825 hydrochloride
    • BMS-354825 hydrochloride
    • Dasatinib hydrochloride
    • 5-Thiazolecarboxamide, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-, monohydrochloride (9CI)
    • S5254
    • CS-1585
    • 854001-07-3
    • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride
    • CCG-269880
    • D71049
    • SCHEMBL1705152
    • Dasatinib HCl
    • N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide;hydrochloride
    • HY-10181A
    • BS-17648
    • AKOS030526931
    • DA-52319
    • Inchi: 1S/C22H26ClN7O2S.ClH/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31;/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27);1H
    • InChI Key: MSCGWICDJYLQOJ-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C1=CN=C(NC2C=C(N3CCN(CCO)CC3)N=C(C)N=2)S1)NC1C(C)=CC=CC=1Cl

Computed Properties

  • Exact Mass: 523.1323997g/mol
  • Monoisotopic Mass: 523.1323997g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 642
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 135Ų

Dasatinib hydrochloride Security Information

  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Dasatinib hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
DC Chemicals
DC24192-1 g
Dasatinib hydrochloride
854001-07-3 >98%
1g
$400.0 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-100mg
Dasatinib hydrochloride
854001-07-3 98%
100mg
¥576.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-250mg
Dasatinib hydrochloride
854001-07-3 98%
250mg
¥978.0 2024-07-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55866-100mg
Dasatinib hydrochloride
854001-07-3 98%
100mg
¥1078.00 2023-09-07
ChemScence
CS-1585-1g
Dasatinib (hydrochloride)
854001-07-3 98.86%
1g
$132.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T22303-25 mg
Dasatinib hydrochloride
854001-07-3
25mg
¥750.00 2022-04-26
S e l l e c k ZHONG GUO
S5254-25mg
Dasatinib hydrochloride
854001-07-3 99.90%
25mg
¥795.3 2023-09-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55866-1g
Dasatinib hydrochloride
854001-07-3 98%
1g
¥0.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X28425-50mg
Dasatinib hydrochloride
854001-07-3 98%
50mg
¥339.0 2024-07-18
Ambeed
A263536-1mg
N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide hydrochloride
854001-07-3 98%
1mg
$6.0 2025-02-21

Dasatinib hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
2.2 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  20 min, < -75 °C; 15 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Reagents: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
3.2 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Production Method 3

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 0 °C; 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 0 °C
1.2 4 h, reflux; reflux → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 0 °C; 4 h, reflux; reflux → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
3.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Production Method 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  < -75 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, rt
2.2 Catalysts: Tetrabutylammonium iodide ;  16 h, rt
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 0 °C; 4 h, reflux; reflux → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
4.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
5.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
5.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Production Method 8

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ,  Trifluoroacetic acid ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
2.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays
Lombardo, Louis J.; et al, Journal of Medicinal Chemistry, 2004, 47(27), 6658-6661

Production Method 10

Reaction Conditions
1.1 Reagents: Diisopropylethylamine Solvents: 1,4-Dioxane ;  12 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ,  Water ;  30 min, rt
Reference
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor
Das, Jagabandhu; et al, Journal of Medicinal Chemistry, 2006, 49(23), 6819-6832

Dasatinib hydrochloride Raw materials

Dasatinib hydrochloride Preparation Products

Additional information on Dasatinib hydrochloride

Dasatinib Hydrochloride (CAS No. 854001-07-3): A Comprehensive Overview of Its Applications and Recent Research Findings

Dasatinib hydrochloride, chemically designated as (±)-4-[(4-methylpiperazin-1-yl)methyl]-N-[4-[[(4-methylpiperazine)methyl]amino]phenyl]-2-[(4-fluorophenyl)amino]benzamide monohydrochloride, is a well-known tyrosine kinase inhibitor that has garnered significant attention in the field of oncology. With the CAS number 854001-07-3, this compound is primarily recognized for its role in the treatment of certain types of cancer, particularly chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). The molecular structure of Dasatinib hydrochloride incorporates multiple functional groups that contribute to its potent inhibitory effects on various kinases, making it a versatile therapeutic agent.

The development of Dasatinib hydrochloride represents a significant advancement in targeted cancer therapy. Its molecular design allows it to bind to multiple tyrosine kinase domains, including the abl, src, and jak families, which are frequently dysregulated in cancer cells. This broad-spectrum activity makes Dasatinib hydrochloride particularly effective in treating cancers that exhibit multiple kinase overexpression. The compound's ability to inhibit these kinases disrupts critical signaling pathways involved in cell proliferation, survival, and migration, thereby impeding tumor growth and progression.

Recent research has further elucidated the mechanisms by which Dasatinib hydrochloride exerts its therapeutic effects. Studies have demonstrated that the compound not only inhibits the activity of target kinases but also induces their degradation through the ubiquitin-proteasome system. This dual mechanism of action enhances the durability of Dasatinib hydrochloride's effects and reduces the likelihood of resistance development. Furthermore, investigations into the compound's pharmacokinetic properties have revealed that it exhibits rapid absorption and extensive tissue distribution, ensuring broad therapeutic coverage.

In clinical settings, Dasatinib hydrochloride has been widely used to treat patients with imatinib-resistant or intolerant CML. The drug's efficacy in these patients has been well-documented, with studies showing high rates of hematologic and cytogenetic response. Additionally, Dasatinib hydrochloride has shown promise in treating patients with Philadelphia chromosome-positive ALL, particularly those who have relapsed after prior treatments. The compound's ability to overcome resistance mechanisms associated with other tyrosine kinase inhibitors has made it a valuable option for clinicians managing these challenging cases.

Advances in computational chemistry and molecular modeling have also contributed to a deeper understanding of Dasatinib hydrochloride's interactions with target kinases. These studies have identified key residues within the kinase active sites that are critical for binding and have provided insights into how modifications to the molecular structure could enhance potency or selectivity. Such findings are paving the way for the development of next-generation tyrosine kinase inhibitors with improved therapeutic profiles.

The pharmacological profile of Dasatinib hydrochloride extends beyond its primary applications in oncology. Emerging research suggests potential roles in other diseases characterized by abnormal kinase activity, such as inflammatory disorders and autoimmune conditions. While further investigation is needed to fully explore these possibilities, the broad-spectrum kinase inhibition exhibited by Dasatinib hydrochloride makes it an attractive candidate for repurposing in novel therapeutic contexts.

Safety considerations are an essential aspect of using Dasatinib hydrochloride in clinical practice. Common adverse effects include hematologic abnormalities such as thrombocytopenia and leukopenia, as well as non-hematologic side effects like nausea, diarrhea, and fatigue. However, many of these adverse effects are manageable with dose adjustments or supportive care. Ongoing research aims to identify biomarkers that can predict individual responses to Dasatinib hydrochloride and help optimize dosing strategies to minimize toxicity while maximizing efficacy.

The future direction of Dasatinib hydrochloride research is likely to focus on overcoming existing limitations and expanding its therapeutic applications. Efforts are underway to develop derivatives of this compound with improved pharmacokinetic properties, such as enhanced solubility or longer half-life. Additionally, combination therapies involving Dasatinib hydrochloride with other targeted agents or immunotherapies are being explored to achieve synergistic anti-cancer effects.

In summary, Dasatinib hydrochloride (CAS No. 854001-07-3) is a pivotal therapeutic agent in modern oncology due to its potent inhibitory effects on multiple tyrosine kinases. Its unique mechanism of action, combined with its clinical efficacy and broad spectrum of activity, has established it as a cornerstone in the treatment of CML and ALL. As research continues to uncover new aspects of its pharmacology and potential applications, Dasatinib hydrochloride is poised to remain at the forefront of targeted cancer therapy for years to come.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:854001-07-3)Dasatinib hydrochloride
A1039391
Purity:99%
Quantity:1g
Price ($):303.0